N'-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with a unique structure that includes aromatic rings, amine groups, and ether linkages
Scientific Research Applications
N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism by which N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine
- N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;hydrochloride
- N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;acetate
Uniqueness
N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.C2H2O4/c1-11(2)14-5-4-13(10-12(14)3)17-9-8-16-7-6-15;3-1(4)2(5)6/h4-5,10-11,16H,6-9,15H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSASIDFFVPMIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNCCN)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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